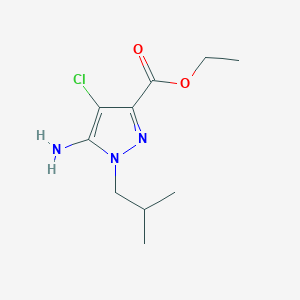

Ethyl 5-amino-4-chloro-1-isobutyl-pyrazole-3-carboxylate

CAS No.:

Cat. No.: VC16206398

Molecular Formula: C10H16ClN3O2

Molecular Weight: 245.70 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H16ClN3O2 |

|---|---|

| Molecular Weight | 245.70 g/mol |

| IUPAC Name | ethyl 5-amino-4-chloro-1-(2-methylpropyl)pyrazole-3-carboxylate |

| Standard InChI | InChI=1S/C10H16ClN3O2/c1-4-16-10(15)8-7(11)9(12)14(13-8)5-6(2)3/h6H,4-5,12H2,1-3H3 |

| Standard InChI Key | MAOCMFPDSWVERL-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=NN(C(=C1Cl)N)CC(C)C |

Introduction

Structural and Nomenclature Analysis

Pyrazole derivatives are characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms. The systematic name "Ethyl 5-amino-4-chloro-1-isobutyl-pyrazole-3-carboxylate" specifies substituents at positions 1, 3, 4, and 5:

-

Position 1: Isobutyl group (-CH2CH(CH2)2)

-

Position 3: Ethoxycarbonyl group (-COOEt)

-

Position 4: Chlorine atom (-Cl)

-

Position 5: Amino group (-NH2)

This substitution pattern suggests a molecule with moderate polarity due to the carboxylate and amino groups, balanced by the hydrophobic isobutyl chain. Comparative analysis of similar compounds, such as ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate (CAS 138907-68-3), reveals that electronegative substituents (e.g., -F, -Cl) enhance metabolic stability and influence binding affinity in drug-target interactions .

Synthetic Pathways for Analogous Pyrazoles

While no direct synthesis route for the target compound was identified, methodologies for structurally related pyrazoles provide a framework for hypothetical synthesis:

Cyclocondensation Strategies

Ethyl (ethoxymethylene)cyanoacetate is a common precursor for pyrazole synthesis. For example, ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate is synthesized via cyclocondensation of 4-fluorophenylhydrazine hydrochloride with ethyl 2-cyano-3-ethoxyacrylate in ethanol under reflux (72–95% yield) . Adapting this approach, substituting 4-fluorophenylhydrazine with isobutylhydrazine could yield the desired 1-isobutyl analog.

Halogenation at Position 4

Chlorination of pyrazole intermediates often employs bromine or N-chlorosuccinimide. In one protocol, ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate undergoes bromination using Br2 and isoamyl nitrite in chloroform . A similar strategy using N-chlorosuccinimide might introduce the C4 chlorine substituent.

Physicochemical Properties (Extrapolated)

Using quantitative structure-property relationship (QSPR) models and data from analog CAS 138907-68-3 , key properties for the target compound are projected:

Challenges and Research Gaps

-

Synthetic Complexity: Introducing both chlorine and isobutyl groups may require orthogonal protecting strategies to prevent side reactions.

-

Characterization: Nuclear Overhauser effect (NOE) NMR studies would be essential to confirm regiochemistry.

-

Bioavailability: The isobutyl chain may increase lipophilicity beyond optimal ranges (Log P > 5), necessitating prodrug strategies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume